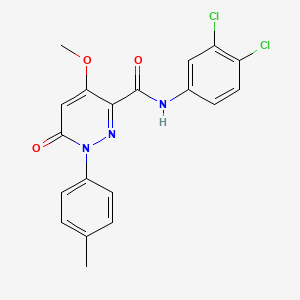

N-(3,4-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-(3,4-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes dichlorophenyl, methoxy, and methylphenyl groups

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O3/c1-11-3-6-13(7-4-11)24-17(25)10-16(27-2)18(23-24)19(26)22-12-5-8-14(20)15(21)9-12/h3-10H,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKSUVAPIANQSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,4-dichlorophenyl isocyanate, which is then reacted with appropriate precursors under controlled conditions to form the desired compound . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

Reduction: This reaction can reduce specific functional groups, affecting the compound’s reactivity.

Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to N-(3,4-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibit potential anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, Mannich bases derived from similar structures have shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have demonstrated that derivatives of pyridazine compounds can inhibit the growth of bacteria and fungi. This is particularly relevant in the development of new antibiotics to combat resistant strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, there is evidence suggesting that this compound may exhibit anti-inflammatory effects. The modulation of inflammatory pathways could make it a candidate for treating conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(3,4-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide. Modifications to the molecular structure can enhance biological activity or reduce toxicity. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution at the 4-position | Increased potency against cancer cell lines |

| Alteration of the phenyl ring | Improved selectivity for specific targets |

| Variation in alkyl chain length | Enhanced solubility and bioavailability |

Case Study 1: Anticancer Screening

A study evaluated various derivatives of pyridazine compounds against human cancer cell lines (MCF-7 and A549). The results indicated that certain modifications significantly increased cytotoxicity compared to standard treatments like 5-fluorouracil. The most potent derivatives showed IC50 values below 2 µg/mL .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of pyridazine derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications to the dichlorophenyl group enhanced antibacterial activity, making these compounds promising candidates for antibiotic development .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

- (3,4-Dichlorophenyl)-N-(4-methylbenzyl)methanaminium

- (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one .

Uniqueness

N-(3,4-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Biological Activity

N-(3,4-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridazine ring substituted with various functional groups. Its molecular formula is C18H16Cl2N2O3, and it possesses notable physical properties such as solubility and stability under physiological conditions.

Research indicates that this compound exhibits anticancer properties through multiple mechanisms:

- Inhibition of Kinases: It has been shown to inhibit specific kinases involved in cancer progression, which may contribute to its antiproliferative effects.

- Induction of Apoptosis: The compound can trigger programmed cell death in cancer cells, thereby reducing tumor growth.

- Anti-inflammatory Effects: Preliminary studies suggest that it may also modulate inflammatory pathways, which are often co-opted by tumors for survival.

Structure-Activity Relationships (SAR)

The effectiveness of N-(3,4-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be linked to its structural components. Modifications in the dichlorophenyl and methoxy groups have been studied to optimize its biological activity. A summary of key findings from SAR studies is presented in the table below:

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increases solubility and bioavailability |

| Variation in phenyl substitution | Alters kinase inhibition potency |

| Chlorine substitution patterns | Affects apoptosis induction rates |

Case Studies

Several studies have investigated the biological activity of this compound:

- Antitumor Activity: In vitro studies demonstrated that N-(3,4-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide significantly reduced cell viability in various cancer cell lines including breast and lung cancer models. The IC50 values ranged from 10 to 30 µM, indicating potent activity against these cell types .

- In Vivo Efficacy: A xenograft model using human tumor cells showed that oral administration of the compound led to complete tumor stasis in a significant percentage of treated subjects. This suggests strong potential for therapeutic applications .

- Safety Profile: Toxicity assessments revealed that at therapeutic doses, the compound exhibited minimal adverse effects on normal cells, highlighting its selectivity for cancerous tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.